5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione
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Overview
Description
5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core fused with a benzylidene moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione typically involves the condensation of appropriate aldehydes with imidazo[2,1-b]thiazole derivatives. One common method includes the use of benzaldehyde and 2-ethylimidazo[2,1-b]thiazole-3,6-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed:
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of benzylidene alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against certain types of cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
Pathways Involved: By inhibiting EGFR, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting its anticancer effects.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: These compounds share the imidazo[2,1-b]thiazole core and exhibit similar biological activities.
Benzylidene Derivatives: Compounds with benzylidene moieties also show comparable chemical reactivity and biological properties.
Uniqueness: 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its ability to inhibit EGFR and induce apoptosis in cancer cells highlights its potential as a lead compound for the development of new anticancer agents .
Properties
Molecular Formula |
C14H12N2O2S |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
(5E)-5-benzylidene-2-ethylimidazo[2,1-b][1,3]thiazole-3,6-dione |
InChI |
InChI=1S/C14H12N2O2S/c1-2-11-13(18)16-10(12(17)15-14(16)19-11)8-9-6-4-3-5-7-9/h3-8,11H,2H2,1H3/b10-8+ |
InChI Key |
YDXVRKXEBQRRFX-CSKARUKUSA-N |
Isomeric SMILES |
CCC1C(=O)N2/C(=C/C3=CC=CC=C3)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1C(=O)N2C(=CC3=CC=CC=C3)C(=O)N=C2S1 |
Origin of Product |
United States |
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